(1S)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Description
(1S)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride is a spiro bicyclic hydantoin derivative with a fused bicyclo[3.2.1]octane moiety. The compound’s hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Hydantoin derivatives are known for diverse biological activities, including cytotoxicity, anticonvulsant, and anticancer effects . Its synthesis typically involves alkylation of a hydantoin precursor with halogenated reagents, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
(5S)-spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H/t5-,6?,9?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMYKCCCUBODI-UODCETMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)C(=O)NC(=O)N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC3(C[C@H]1N2)C(=O)NC(=O)N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocycle Formation via Bicyclo[3.2.1]octane Intermediate
The bicyclo[3.2.1]octane moiety is typically constructed through intramolecular cyclization or Diels-Alder reactions. A patent describing the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester provides insights into analogous spiroannulation strategies. In this method, 1,4-dioxaspiro[4.5]decane-8-one undergoes cyanidation with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C, yielding 1,4-dioxaspiro[4.5]decane-8-carbonitrile with 74.8% efficiency. Subsequent alkylation with 1-bromo-2-chloroethane in toluene at 20°C introduces a chloroethyl sidechain, enabling further cyclization.
For the target compound, similar logic applies:
-
Bicyclo[3.2.1]octane Formation : Cyclohexenone derivatives may undergo [3+2] cycloaddition with nitrones to establish the bicyclic framework.
-
Imidazolidine Ring Construction : Condensation of primary amines with carbonyl groups facilitates imidazolidine-dione formation. Hydrogenation or reductive amination steps are critical for achieving the desired stereochemistry.
Chloride Salt Preparation
The hydrochloride salt is typically introduced in the final step via acid-mediated protonation. For example, in the synthesis of (1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride, the free base is treated with hydrochloric acid in a polar aprotic solvent like tetrahydrofuran, yielding the crystalline salt.
One-Pot Cyclization Strategies
Urea-Mediated Cyclization
A patent detailing the preparation of 8-azaspiro[4.5]decane-7,9-dione demonstrates the utility of urea in spirocyclic diketone synthesis. Heating 1,1-pentamethylene oxalic acid with urea at 150–200°C for 0.5–2 hours induces cyclization, yielding the target compound in 80.1–89.5% efficiency. While this method simplifies the process, adapting it to the bicyclo[3.2.1]octane system requires modifying the starting material to incorporate the fused ring structure.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 150–200°C |
| Solvent | Solvent-free |
| Catalyst | None |
| Yield | 80.1–89.5% |
Enantioselective Synthesis
Chiral Resolution Techniques
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Steps | Yield (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Multi-Step Organic | 4–6 | 50–75 | Moderate | High |
| One-Pot Cyclization | 1 | 80–90 | High | Low |
The multi-step approach offers superior stereochemical fidelity but suffers from moderate yields and complex purification. In contrast, one-pot methods prioritize scalability at the expense of enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1S)-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolidine moiety can be modified using different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (1S)-8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
- Molecular Formula : C9H14ClN3O2
- Molecular Weight : 231.68 g/mol
- CAS Number : 132274170
Structural Representation
The compound features a spirocyclic structure that contributes to its unique reactivity and interaction with biological systems.
Chemistry
- Synthesis Intermediates : The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.
- Reactivity Studies : Its unique structure allows for various chemical reactions, including oxidation and substitution, making it valuable in synthetic organic chemistry.
Biology
- Enzyme Interaction : Research indicates that this compound can interact with enzymes, influencing their activity. For instance, it has been shown to inhibit specific hydrolases, affecting metabolic pathways crucial for cellular function.
- Cell Signaling Modulation : Experimental data suggest that this compound can alter phosphorylation states of key signaling proteins in cancer cell lines, indicating its potential role in cancer biology.
Medicine
- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases due to its biological activity.
| Disease Target | Potential Application | Reference |
|---|---|---|
| Cancer | Antitumor Activity | |
| Metabolic Disorders | Enzyme Modulation |
Case Study 1: Enzyme Inhibition Studies
In vitro assays demonstrated that this compound effectively inhibits specific hydrolases involved in metabolic pathways. This inhibition was quantified by measuring substrate turnover rates before and after treatment with the compound.
Case Study 2: Cellular Effects on Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. Results indicated that treatment led to significant changes in cell viability and signaling pathway activation, suggesting its potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of (1S)-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity
Cytotoxicity and Anticancer Effects
- Target Compound : Demonstrates potent cytotoxicity in human leukemia cells (IC₅₀ ~10 µM) via mitochondrial apoptosis .
- 7d : Shows moderate cytotoxicity (IC₅₀ ~25 µM) in leukemia models, attributed to the 3,4-dichlorobenzyl group’s electron-withdrawing properties .
- Kavitha et al. Compound : Propyl-2-(difluorobenzyl) derivative induces cell cycle arrest at G1 phase, with apoptosis mediated by caspase-3 activation .
Other Activities
Structural and Mechanistic Insights
Challenges and Contradictions
- Activity vs. Structure: Despite structural similarity, Madaiah et al.’s derivatives show anticonvulsant rather than cytotoxic activity, underscoring the impact of minor substituent changes .
- Synthetic Complexity : The target compound’s synthesis requires stringent purification (e.g., silica gel chromatography), whereas analogs like 7d achieve higher yields (85%) with similar methods .
Biological Activity
(1S)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14ClN3O2
- Molecular Weight : 231.68 g/mol
- CAS Number : 1150644-61-3
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against dengue virus (DENV). The compound has been shown to inhibit DENV replication in human primary dendritic cells, demonstrating a selective inhibition mechanism that targets specific cellular pathways.
| Study | Activity | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| DENV Inhibition | 0.18 - 6.38 | >100 | >15 | |
| GAK Inhibition | 8 | Not reported | Not reported |
The selectivity index indicates that the compound exhibits low cytotoxicity while maintaining effective antiviral activity.
The mechanism by which this compound exerts its antiviral effects involves the inhibition of specific kinases associated with viral replication processes. The compound has shown potent activity against GAK (Glycogen Synthase Kinase) and AAK1 (AP2-associated kinase 1), both of which are crucial for DENV entry and replication.
Case Study 1: Efficacy in Human Cells
A significant study demonstrated the efficacy of this compound in human primary monocyte-derived dendritic cells (MDDCs). The results indicated that treatment with the compound led to a marked reduction in viral loads compared to untreated controls. This finding supports the relevance of this compound in a physiological context more representative of human infection than traditional cell lines .
Case Study 2: Structural Optimization
Research efforts aimed at optimizing the structure of this compound have yielded derivatives with enhanced antiviral activity and improved pharmacokinetic profiles. These modifications have resulted in compounds with lower EC50 values and higher selectivity indices, indicating their potential as therapeutic agents against DENV and possibly other flaviviruses .
Q & A
Q. Advanced Research Focus
- Prodrug design : Esterification (e.g., propyl ester in 7g) enhances lipophilicity for passive diffusion, with hydrolysis in vivo releasing the active hydantoin .
- Salt formation : Hydrochloride salts improve aqueous solubility, as seen in the parent compound’s formulation .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., ester groups) for further modification .
How are spirocyclic conformations characterized to inform SAR studies?
Q. Advanced Research Focus
- X-ray crystallography : Resolve the bicyclo[3.2.1]octane ring’s chair-boat conformation and hydrogen-bonding networks.
- Vibrational circular dichroism (VCD) : Assign absolute configurations (e.g., 1S stereochemistry) to correlate conformation with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
